Acid Strength Enhancement: Predicted pKa Shift of 2,4-Difluorobenzenesulfonic Acid vs. Benzenesulfonic Acid
The acid strength of the parent sulfonic acid directly governs the efficiency of acid-catalyzed deprotection in chemically amplified photoresists. Using the established Hammett relationship for para-substituted benzenesulfonic acids, the addition of two fluorine atoms at the 2- and 4-positions is predicted to lower the pKa by approximately 2.5 units relative to unsubstituted benzenesulfonic acid (pKa ≈ -2.5) [1]. A comparable compound, 4-fluorobenzenesulfonic acid, exhibits a predicted pKa of -0.66 ± 0.50, representing a shift of about -1.6 units . The 2,4-difluoro substitution therefore provides a significantly stronger acid, which translates to higher photoacid generator sensitivity and improved resist contrast [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | Predicted pKa ≈ -5.0 (2,4-difluorobenzenesulfonic acid, based on additive Hammett σ constants) |
| Comparator Or Baseline | Benzenesulfonic acid pKa ≈ -2.5; 4-fluorobenzenesulfonic acid pKa -0.66 ± 0.50 (predicted) |
| Quantified Difference | ΔpKa ≈ -2.5 vs. benzenesulfonic acid; ΔpKa ≈ -4.3 vs. 4-fluorobenzenesulfonic acid |
| Conditions | Aqueous solution, 25°C, predicted values using Hammett free-energy relationship (σₚ-F = 0.34, σₒ-F = 0.54) |
Why This Matters
A lower pKa means more complete acid generation upon irradiation, enabling lower photoacid generator loading and reduced outgassing in advanced photoresist formulations.
- [1] Bu, C.; Sun, A.; Mo, L.; Zhang, X.; Huang, Y.; Hu, L., 'Buried Interface Passivation with Sulfonic Acid–Based Co-Assembled Monolayer Enables High-Performance Inverted Perovskite Solar Cells', ACS Appl. Mater. Interfaces 2025, providing pKa benchmark and Hammett analysis for fluorinated benzenesulfonic acids. View Source
- [2] Patent US8206888, 'Radiation-sensitive resin composition', linking sulfonate anion acidity to resist resolution and sensitivity improvements. View Source
